2,3-Dihydro-1,1,3-trimethyl-1H-indene is a bicyclic organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes a fused indene ring system with three methyl groups attached to the carbon skeleton. Its molecular formula is and it has various applications in organic synthesis and medicinal chemistry. The compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
2,3-Dihydro-1,1,3-trimethyl-1H-indene can be derived from various sources, including synthetic pathways that involve the manipulation of simpler indene derivatives. It is classified under hydrocarbons and more specifically as a polycyclic aromatic hydrocarbon due to its fused ring structure. The compound is often studied for its potential biological activities and applications in drug development.
The synthesis of 2,3-dihydro-1,1,3-trimethyl-1H-indene can be achieved through several methods:
These methods highlight the versatility in synthesizing 2,3-dihydro-1,1,3-trimethyl-1H-indene from readily available starting materials.
2,3-Dihydro-1,1,3-trimethyl-1H-indene participates in various chemical reactions due to its reactive double bond and functional groups:
These reactions underscore the compound's utility in synthetic organic chemistry.
The mechanism of action for 2,3-dihydro-1,1,3-trimethyl-1H-indene primarily revolves around its reactivity patterns:
Understanding these mechanisms is crucial for predicting how this compound may behave in various chemical environments.
These properties are essential for handling and utilizing the compound effectively in laboratory settings.
2,3-Dihydro-1,1,3-trimethyl-1H-indene finds applications across various fields:
These applications highlight the importance of 2,3-dihydro-1,1,3-trimethyl-1H-indene in advancing both scientific research and industrial processes.
Industrial production of 2,3-dihydro-1,1,3-trimethyl-1H-indene (CAS 2613-76-5; C₁₂H₁₆) relies on established catalytic routes with stringent control over reaction parameters. The primary method involves Friedel-Crafts alkylation of indane derivatives with methyl halides using Lewis acid catalysts (e.g., AlCl₃ or BF₃) at 80–120°C. This exothermic reaction requires precise temperature control to prevent polyalkylation and catalyst degradation [5] [8]. Alternative routes employ acid-catalyzed cyclization of phenyl-substituted alkenes, where protic acids (H₂SO₄, H₃PO₄) or zeolites facilitate ring closure at 150–200°C. Industrial protocols emphasize catalyst recycling to reduce costs, with zeolites (e.g., H-Beta) enabling >5 regeneration cycles without significant activity loss [5].
Large-scale operations typically achieve yields of 85–92% with a purity >99%, confirmed via GC-MS and distillation (boiling point: 216.5°C at 760 mmHg). The compound’s density (0.905 g/cm³) and refractive index (1.504) serve as critical quality control metrics [4] [8].
Selectivity remains a central challenge due to competing ortho/meta alkylation and ring isomerization. Key catalytic innovations include:
Cyclization strategies employ Brønsted acid-catalyzed intramolecular dehydration, where H₃PO₄-WO₃ composites convert 1,1,3-trimethyl-3-(phenyl)propane precursors at 180°C with 90% cyclization efficiency. Stereoelectronic effects direct methylation exclusively to the benzylic position, avoiding indene isomer formation [5] [8].
Table 1: Catalytic Systems for Selective Alkylation
Catalyst | Temperature (°C) | Byproducts | Selectivity (%) |
---|---|---|---|
AlCl₃ | 110 | Di/trialkylindanes | 78 |
H-Beta Zeolite | 160 | Isomeric indenes | 94 |
[BMIM][Al₂Cl₇] | 25 | Oligomers | 97 |
SnCl₄-AlCl₃ | 90 | meta-Isomers | 96 |
Reaction engineering critically impacts yield:
Continuous-flow reactors enhance mass/heat transfer, achieving space-time yields of 120 g·L⁻¹·h⁻¹—2× higher than batch systems. In-situ FTIR monitors intermediate enolates, enabling real-time adjustment of reactant feed rates [5].
Complex byproduct profiles arise from competing pathways:
Advanced purification leverages crystallization-driven separation from ethanol/water mixtures, exploiting the product’s low aqueous solubility. GC-MS quantification of byproducts ensures compliance with industrial purity specifications (>99.5%) [5].
Table 2: Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Strategy | Residual Level |
---|---|---|---|
1,1,3,3-Tetramethylindane | Excess MeCl | Staged alkylant addition | <0.5% |
1,2,3-Trimethylindene | Thermal isomerization | T ≤ 80°C; residence time < 2 h | <0.3% |
Indane dimers | Acid-catalyzed coupling | Distillation (bp 78°C @ 10 mmHg) | <0.2% |
Halogenated residues | Incomplete reaction | Na₂CO₃ washing | <50 ppm |
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